molecular formula C14H22FNO2S B1182932 N,N-dibutyl-2-fluorobenzenesulfonamide

N,N-dibutyl-2-fluorobenzenesulfonamide

Cat. No.: B1182932
M. Wt: 287.393
InChI Key: YTBMGRITLSMAIK-UHFFFAOYSA-N
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Description

The Role of Sulfonamide Functional Groups in Organic Synthesis

The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, is a cornerstone in synthetic and medicinal chemistry. google.com This group is relatively unreactive and its rigid structure often leads to the formation of crystalline compounds, making it a classic functional group for the derivatization and identification of amines. google.com Beyond this, the sulfonamide moiety is a key structural component (pharmacophore) in a wide range of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. princeton.eduresearchgate.net In organic synthesis, sulfonamides are typically prepared through the robust reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com This reaction is highly reliable and serves as a fundamental transformation in the construction of complex molecules.

Overview of N-Substituted Benzenesulfonamides in Chemical Research

N-substituted benzenesulfonamides are a widely studied class of compounds, recognized for their diverse biological activities. Research has shown that modifying the substituents on the nitrogen atom and the benzene (B151609) ring allows for the fine-tuning of the compound's properties. chemdad.com For instance, N-alkylation, such as the introduction of butyl groups, significantly impacts the molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. researchgate.netnih.gov Numerous studies have focused on N-substituted benzenesulfonamides as inhibitors for various enzymes, such as carbonic anhydrases, where the sulfonamide group interacts with a zinc ion in the enzyme's active site. chemdad.com

Contextualizing N,N-Dibutyl-2-fluorobenzenesulfonamide within Fluorinated Organic Chemistry

This compound is a specific molecule that combines the key features discussed above. While this particular compound is not extensively documented in publicly available scientific literature, its structure allows for several informed predictions about its properties and potential.

Ortho-Fluoro Substitution: The fluorine atom at the ortho-position of the benzene ring is expected to exert a strong electronic influence due to its proximity to the sulfonyl group. This can affect the acidity of any N-H protons (though absent in this tertiary sulfonamide) and influence the conformational preference of the molecule, potentially causing steric repulsion that pushes the sulfonyl group out of the plane of the benzene ring. nih.gov

N,N-Dibutyl Substitution: The two butyl chains attached to the sulfonamide nitrogen render it a tertiary sulfonamide. These alkyl groups significantly increase the molecule's lipophilicity, or affinity for nonpolar environments. researchgate.net This would likely make the compound highly soluble in organic solvents but have low solubility in water. chemicalbook.comsigmaaldrich.com

Synthesis: The most direct and conventional synthetic route to this compound would involve the reaction between 2-fluorobenzenesulfonyl chloride and dibutylamine, likely in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comresearchgate.net

The combination of a polar fluorosulfonyl group and nonpolar N-alkyl chains makes this compound an amphiphilic molecule with distinct regions of polarity.

Scope and Objectives of Research on this compound

Given the absence of specific research on this compound, the scope of future investigation would be foundational. The primary objective would be its synthesis and full characterization. Subsequent research could then explore its unique physicochemical properties and potential applications, guided by the known activities of structurally similar compounds.

Potential Research Objectives:

Synthesis and Optimization: To develop and optimize a reliable synthetic protocol for this compound from 2-fluorobenzenesulfonyl chloride and dibutylamine.

Physicochemical Characterization: To determine key experimental properties such as melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, MS).

Conformational Analysis: To investigate the three-dimensional structure and conformational dynamics, particularly the orientation of the fluoro and dibutylamino groups relative to the sulfonyl bridge.

Exploratory Biological Screening: To assess the compound's activity in assays where related fluorinated sulfonamides have shown promise, such as enzyme inhibition or as antibacterial agents.

Below are data tables for the likely precursors to this compound, and a table of predicted properties for the title compound itself, as experimental data is not available in the reviewed literature.

Table 1: Properties of Precursor 2-Fluorobenzenesulfonyl Chloride Data sourced from commercial supplier specifications. sigmaaldrich.com

PropertyValue
CAS Number2905-21-7
Molecular FormulaC₆H₄ClFO₂S
Molecular Weight194.61 g/mol
AppearanceClear colorless to yellow liquid
Boiling Point246-247 °C
Melting Point27-30 °C
Density1.47 g/mL at 25 °C

Table 2: Properties of Precursor Dibutylamine Data sourced from commercial supplier specifications and chemical databases. sigmaaldrich.comnih.gov

PropertyValue
CAS Number111-92-2
Molecular FormulaC₈H₁₉N
Molecular Weight129.24 g/mol
AppearanceColorless liquid
Boiling Point159 °C
Melting Point-62 °C
Density0.767 g/mL at 25 °C

Table 3: Predicted Physicochemical Properties of this compound These values are computationally predicted and have not been experimentally verified.

PropertyPredicted Value
Molecular FormulaC₁₄H₂₂FNO₂S
Molecular Weight287.40 g/mol
XLogP3 (Lipophilicity)~4.5 - 5.0
Boiling Point~370-390 °C
Polar Surface Area~43 Ų
Rotatable Bond Count8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22FNO2S

Molecular Weight

287.393

IUPAC Name

N,N-dibutyl-2-fluorobenzenesulfonamide

InChI

InChI=1S/C14H22FNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-10-8-7-9-13(14)15/h7-10H,3-6,11-12H2,1-2H3

InChI Key

YTBMGRITLSMAIK-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of N,n Dibutyl 2 Fluorobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For N,N-dibutyl-2-fluorobenzenesulfonamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. The spectrum is characterized by signals from the aromatic protons of the 2-fluorophenyl group and the aliphatic protons of the two N-butyl chains.

The aromatic region is expected to show complex multiplets due to the coupling between the four protons on the benzene (B151609) ring and the additional coupling to the fluorine atom. The protons ortho, meta, and para to the fluorine atom will each have distinct chemical shifts and coupling patterns.

The two butyl groups are chemically equivalent, simplifying the aliphatic region of the spectrum. Four distinct signals are expected, corresponding to the four methylene (B1212753)/methyl groups of the butyl chain.

A triplet corresponding to the terminal methyl (CH₃) group.

A multiplet for the methylene group adjacent to the methyl group (CH₂CH₃).

A multiplet for the next methylene group (CH₂CH₂N).

A triplet for the methylene group directly attached to the nitrogen atom (NCH₂), which is typically shifted downfield due to the electron-withdrawing effect of the sulfonamide group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (4 protons)7.20 - 7.90Multiplet (m)-
N-CH₂ (4H)3.10 - 3.30Triplet (t)~7.5
N-CH₂-CH₂ (4H)1.45 - 1.65Multiplet (m)-
CH₂ -CH₃ (4H)1.25 - 1.45Multiplet (m)-
CH₃ (6H)0.85 - 0.95Triplet (t)~7.3

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, ten distinct carbon signals are anticipated: six for the aromatic ring and four for the equivalent butyl chains. The carbon atoms of the benzene ring will show coupling to the fluorine atom (¹JCF, ²JCF, etc.), which can be a valuable tool for assigning the aromatic signals. The carbon directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C-S)130 - 135 (with C-F coupling)
Aromatic C (C-F)155 - 160 (with large C-F coupling)
Aromatic C-H (4 carbons)115 - 135
N-C H₂48 - 52
N-CH₂-C H₂30 - 34
C H₂-CH₃19 - 21
C H₃13 - 15

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. biophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift provides information about the electronic nature of the substituted benzene ring. illinois.edu This signal will appear as a multiplet due to coupling with the adjacent aromatic protons (typically ortho and meta protons). The chemical shift for a fluorine atom on an aromatic ring generally appears in a characteristic range. ucsb.edu

Predicted Chemical Shift: A signal is expected in the range of -110 to -130 ppm relative to a CFCl₃ standard, which is typical for a fluorobenzene (B45895) derivative. colorado.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the butyl chains (e.g., between N-CH₂ and the adjacent CH₂, and so on down the chain). It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.2 ppm would correlate with the carbon signal at ~50 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). columbia.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the N-CH₂ protons to the C-1 carbon of the aromatic ring, confirming the connection of the butyl groups to the sulfonamide moiety.

Correlations between aromatic protons and neighboring aromatic carbons, aiding in the specific assignment of the substituted ring.

Table 3: Expected Key 2D NMR Correlations

2D Experiment Correlating Nuclei Expected Key Correlations
COSY ¹H ↔ ¹HN-CH₂ ↔ N-CH₂-CH₂ ; CH₂ -CH₃ ↔ CH₃; Adjacent aromatic protons
HSQC ¹H ↔ ¹³C (1-bond)Each proton signal with its directly attached carbon signal
HMBC ¹H ↔ ¹³C (2-3 bonds)N-CH₂ protons ↔ Aromatic C1; Aromatic protons ↔ Adjacent aromatic carbons

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and the fragmentation pattern of a molecule, which helps in confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. pnnl.gov For this compound (C₁₄H₂₂FNO₂S), the exact mass of the molecular ion ([M]⁺) can be calculated and compared to the experimental value.

Calculated Exact Mass: 287.1355 Da

The fragmentation pattern observed in the mass spectrum gives further structural evidence. Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds, as well as the loss of the alkyl chains.

Table 4: Predicted Key HRMS Fragments for this compound

Predicted m/z Proposed Fragment Formula Proposed Fragment Structure / Loss
287.1355[C₁₄H₂₂FNO₂S]⁺Molecular Ion [M]⁺
230.0733[C₁₀H₁₃FNO₂S]⁺Loss of a butyl group (-C₄H₉)
159.0120[C₆H₄FO₂S]⁺2-Fluorobenzenesulfonyl cation
143.9813[C₆H₄FS]⁺Loss of SO₂ from the 2-fluorobenzenesulfonyl cation
57.0704[C₄H₉]⁺Butyl cation

Fragmentation Pattern Interpretation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would provide detailed information about its fragmentation pathways.

Upon ionization, the molecule would acquire a proton, forming the molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would lead to the formation of several characteristic product ions. A key fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This process is often promoted by the presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atom at the ortho position in this compound, which can weaken the Ar-S bond. nih.gov

Another significant fragmentation would involve the cleavage of the N-butyl bonds. The loss of a butyl radical (C₄H₉•) would be a common event. The primary fragmentation processes expected for this compound are outlined in the table below.

Table 1: Expected Mass Spectrometry Fragmentation of this compound

Process Fragment Lost Description
SO₂ Extrusion SO₂ A rearrangement reaction leading to the loss of sulfur dioxide, characteristic of aromatic sulfonamides. nih.gov
Alpha-Cleavage C₄H₉• Cleavage of a carbon-nitrogen bond, resulting in the loss of a butyl radical.
McLafferty-type Rearrangement C₄H₈ Hydrogen rearrangement from one of the butyl chains followed by the elimination of butene.

The interpretation of the resulting mass spectrum allows for the confirmation of the compound's identity and provides evidence for its specific structural arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. This technique is invaluable for identifying the key structural components of this compound.

The IR spectrum of this compound would be characterized by several key absorption bands:

Sulfonamide Group (SO₂N): This group gives rise to two strong and distinct stretching vibrations. The asymmetric stretching (ν_as(SO₂)) is expected in the 1380-1330 cm⁻¹ region, while the symmetric stretching (ν_s(SO₂)) appears in the 1180-1160 cm⁻¹ range.

C-H Stretching: The aliphatic C-H bonds of the two butyl groups will produce strong absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aromatic Ring: The C=C stretching vibrations within the benzene ring will cause several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-F Bond: The carbon-fluorine bond stretch is expected to produce a strong absorption in the 1250-1020 cm⁻¹ range.

C-N and C-S Bonds: Stretching vibrations for C-N and C-S bonds are also expected, typically appearing in the fingerprint region (below 1400 cm⁻¹), which is complex but unique for each molecule. vscht.cz

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Sulfonamide (SO₂) Asymmetric Stretch 1380-1330 Strong
Sulfonamide (SO₂) Symmetric Stretch 1180-1160 Strong
Aliphatic C-H Stretch 2960-2850 Strong
Aromatic C-H Stretch 3100-3000 Medium
Aromatic C=C Stretch 1600-1450 Medium-Weak
C-F Stretch 1250-1020 Strong
C-N Stretch 1220-1020 Medium

X-ray Crystallography for Solid-State Molecular Structure Determination

This analysis would confirm the connectivity of the atoms: the 2-fluorophenyl group attached to the sulfur atom of the sulfonamide moiety, which in turn is bonded to the nitrogen atom bearing two n-butyl groups. The resulting structural data would provide the foundation for understanding the molecule's steric and electronic properties.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org For this compound, which lacks strong hydrogen bond donors, the packing would be primarily dictated by weaker forces such as van der Waals interactions and dipole-dipole forces.

The key interactions expected to influence the crystal lattice are:

C-H···O Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the butyl chains or the aromatic ring and the highly electronegative oxygen atoms of the sulfonyl group.

C-H···F Interactions: The fluorine atom can also act as a weak hydrogen bond acceptor.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure.

van der Waals Forces: The flexible butyl chains will pack in a way that maximizes van der Waals contacts, filling space efficiently.

Conformational Analysis in the Crystalline State

The data from X-ray crystallography allows for a detailed conformational analysis of the molecule as it exists in the crystal. Key aspects to be determined would include:

Butyl Chain Conformation: The n-butyl groups are flexible and can adopt various conformations (e.g., anti, gauche). In the crystalline state, they will be locked into a specific, low-energy conformation that facilitates optimal crystal packing.

Sulfonamide Geometry: The geometry around the sulfur atom is expected to be tetrahedral.

The determined solid-state conformation represents a single, low-energy state of the molecule, providing a snapshot of its preferred three-dimensional structure.

Vibrational Spectroscopy (Raman) for Complementary Structural Information

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light from a laser. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. vscht.cz

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Key features expected in the Raman spectrum include:

S-C and S=O Vibrations: The vibrations of the sulfonyl group are typically strong in both IR and Raman spectra.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, usually gives a very strong and sharp signal in the Raman spectrum.

C-S Bond: The C-S stretching vibration often gives a more intense signal in the Raman spectrum than in the IR spectrum.

Alkyl Chain Vibrations: The C-C backbone vibrations of the butyl chains would be readily observable.

By comparing the IR and Raman spectra, a more complete assignment of the vibrational modes of this compound can be achieved, leading to a more thorough understanding of its structural dynamics.

Table 3: Compound Names Mentioned

Compound Name
This compound
Sulfur dioxide

Chemical Reactivity and Transformations of N,n Dibutyl 2 Fluorobenzenesulfonamide

Reactions Involving the Fluorine Atom

The carbon-fluorine bond in aromatic compounds is the strongest single bond to carbon, making its cleavage a chemically challenging endeavor. However, the presence of the activating sulfonamide group ortho to the fluorine atom provides a pathway for specific reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroaromatic compounds. acsgcipr.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.org The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring.

In N,N-dibutyl-2-fluorobenzenesulfonamide, the potent electron-withdrawing sulfonamide group at the ortho position is expected to significantly activate the aromatic ring towards nucleophilic attack at the carbon atom bonded to the fluorine. This activation facilitates the formation of the Meisenheimer intermediate, making the fluorine atom a viable leaving group. A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the fluoride ion.

Nucleophile (Nu⁻)Product of SNAr Reaction
RO⁻ (Alkoxide)N,N-dibutyl-2-alkoxybenzenesulfonamide
RS⁻ (Thiolate)N,N-dibutyl-2-(alkylthio)benzenesulfonamide
R₂NH (Amine)N,N-dibutyl-2-(dialkylamino)benzenesulfonamide

The general reaction scheme is as follows:

SNAr Reaction of this compound

Recent advancements have also demonstrated that such reactions can be catalyzed by organic superbases, expanding the scope and efficiency of SNAr reactions on fluoroarenes. nih.gov

The activation of the robust C-F bond is a significant area of research in organic chemistry. nih.govmdpi.com While SNAr reactions represent one mode of C-F functionalization, direct C-F bond activation often necessitates the use of transition metal complexes. nih.govmdpi.com These metals can insert into the C-F bond through oxidative addition, forming an organometallic intermediate that can then undergo further transformations.

For this compound, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the fluorine atom. However, the efficiency of such reactions would be influenced by the choice of catalyst, ligands, and reaction conditions. The ortho-sulfonamide group might also act as a directing group in some catalytic systems, potentially influencing the regioselectivity of the reaction.

Coupling ReactionReactantProduct
Suzuki CouplingArylboronic acid2-(Aryl)-N,N-dibutylbenzenesulfonamide
Stille CouplingOrganostannane2-(Aryl/Alkyl)-N,N-dibutylbenzenesulfonamide
Buchwald-Hartwig AminationAmineN,N-Dibutyl-2-(amino)benzenesulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide group is generally stable, but the nitrogen and sulfur atoms can participate in a range of chemical transformations.

The nitrogen atom of the sulfonamide in this compound is tertiary and bears two butyl groups. This steric bulk can influence its reactivity.

While the nitrogen atom in a sulfonamide is generally considered non-basic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, protonation can occur under strongly acidic conditions. Studies on simpler N-alkylbenzenesulfonamides have shown that the initial site of protonation is one of the oxygen atoms of the sulfonyl group, rather than the nitrogen atom. nih.gov This is attributed to the greater basicity of the sulfonyl oxygens and the resonance delocalization of the positive charge in the resulting conjugate acid.

The acid-base behavior of this compound is expected to follow this trend. The pKBH+ value, a measure of the basicity, is likely to be very low, indicating that a very strong acid is required for protonation. The electron-withdrawing fluorine atom at the ortho position would further decrease the basicity of the sulfonamide group compared to its non-fluorinated analogue.

A study on para-substituted N-methylbenzenesulfonamides demonstrated a clear correlation between the electronic nature of the substituent and the basicity of the sulfonamide. nih.gov

Substituent (X)pKBH+
4-MeO-3.5 ± 0.2
4-Me-4.2 ± 0.2
4-Cl-5.2 ± 0.3
4-NO₂-6.0 ± 0.3

Data from a study on N-methylbenzenesulfonamides, illustrating the effect of substituents on basicity. A more electron-withdrawing substituent leads to a lower pKBH+ value (weaker base). nih.gov

Given that the nitrogen atom in this compound is already tertiary, further alkylation or acylation at the nitrogen is not possible. However, reactions involving the cleavage of the N-S bond or the N-C bonds of the butyl groups would require harsh conditions and are generally not synthetically useful transformations for this type of compound. The primary reactivity of the sulfonamide nitrogen in this specific molecule is therefore limited in scope for derivatization.

Reactions at the Sulfonamide Nitrogen

Reactions of the Aromatic Ring

The substituted benzene (B151609) ring in this compound is susceptible to reactions typical of aromatic compounds, most notably electrophilic aromatic substitution and directed ortho metalation. The regiochemical outcome of these reactions is dictated by the electronic and steric effects of the existing substituents: the ortho-fluoro atom and the N,N-dibutylsulfamoyl group.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. masterorganicchemistry.com The rate and regioselectivity of EAS on the this compound ring are influenced by the combined directing effects of the fluoro and N,N-dibutylsulfamoyl substituents.

The fluorine atom is an ortho-, para-directing group, albeit a deactivating one, due to the competing effects of its strong electron-withdrawing inductive effect and its electron-donating resonance effect. Conversely, the N,N-dibutylsulfamoyl group is a meta-directing and deactivating group. In the case of this compound, these directing effects are in opposition. The fluorine at the C2 position directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The N,N-dibutylsulfamoyl group at C1 directs incoming electrophiles to the C3 and C5 (meta) positions.

Given the stronger directing influence often exerted by ortho-, para-directing groups, it is anticipated that electrophilic substitution will preferentially occur at the positions activated by the fluorine atom, namely C4 and C6. However, the precise product distribution will be contingent on the specific electrophile and reaction conditions employed.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄N,N-dibutyl-2-fluoro-4-nitrobenzenesulfonamide and N,N-dibutyl-2-fluoro-6-nitrobenzenesulfonamide
BrominationBr₂, FeBr₃N,N-dibutyl-4-bromo-2-fluorobenzenesulfonamide and N,N-dibutyl-6-bromo-2-fluorobenzenesulfonamide
Friedel-Crafts AcylationRCOCl, AlCl₃N,N-dibutyl-2-fluoro-4-acylbenzenesulfonamide and N,N-dibutyl-2-fluoro-6-acylbenzenesulfonamide

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The N,N-dialkylsulfamoyl group is recognized as a potent DMG. organic-chemistry.org

In this compound, the N,N-dibutylsulfamoyl group is expected to direct lithiation exclusively to the C6 position. The fluorine atom at the C2 position does not typically function as a strong DMG in the presence of a sulfonamide. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the C6 position with high regioselectivity.

Table 2: Potential Products from Directed Ortho Metalation of this compound

Step 1: Metalation ReagentStep 2: Electrophile (E+)Product
n-BuLi or s-BuLi/TMEDAD₂ON,N-dibutyl-6-deuterio-2-fluorobenzenesulfonamide
n-BuLi or s-BuLi/TMEDA(CH₃)₃SiClN,N-dibutyl-2-fluoro-6-(trimethylsilyl)benzenesulfonamide
n-BuLi or s-BuLi/TMEDAI₂N,N-dibutyl-2-fluoro-6-iodobenzenesulfonamide
n-BuLi or s-BuLi/TMEDACO₂ then H₃O⁺6-(N,N-dibutylsulfamoyl)-3-fluorobenzoic acid

Reactions of the Butyl Chains

The N-butyl chains of this compound offer further opportunities for chemical modification, primarily through the functionalization of C-H bonds or oxidative transformations.

The direct functionalization of unactivated C(sp³)–H bonds is a rapidly advancing area of synthetic chemistry. nih.gov For N-alkylsulfonamides, photocatalytic methods have been developed that enable the functionalization of C-H bonds. nih.gov These reactions often proceed via a 1,5-hydrogen atom transfer (HAT) mechanism, where a nitrogen-centered radical abstracts a hydrogen atom from the γ- or δ-position of the alkyl chain. nih.gov

In the case of this compound, it is plausible that such photocatalytic conditions could lead to the selective functionalization of the butyl chains, likely at the C3 or C4 positions. This would provide a pathway to introduce new functional groups onto the alkyl substituents.

Stereochemical Aspects of Reactions Involving this compound

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of studies specifically detailing the stereochemical aspects of reactions involving this compound. While the broader field of sulfonamide chemistry includes numerous examples of stereoselective transformations, research focusing on the specific stereochemical outcomes of reactions where this compound acts as a reactant, reagent, or is otherwise transformed, is not currently present in published findings.

Consequently, there is no available data to report on stereoselective or stereospecific reactions, the use of this compound as a chiral auxiliary, or any other stereochemical considerations directly related to this compound. This represents a significant gap in the chemical literature and suggests an area ripe for future investigation. The influence of the ortho-fluoro substituent and the two n-butyl groups on the nitrogen atom could potentially lead to interesting and unexplored stereochemical behavior in various chemical transformations.

Future research in this area could explore:

The potential for asymmetric induction in reactions where the sulfonamide moiety might act as a directing group.

The synthesis of chiral derivatives of this compound and their application in asymmetric synthesis.

The stereochemical course of reactions at the sulfonamide sulfur center or at the butyl chains under chiral conditions.

Until such studies are conducted and published, a detailed and data-supported discussion on the stereochemical aspects of reactions involving this compound remains speculative.

Mechanistic Investigations of Reactions Involving N,n Dibutyl 2 Fluorobenzenesulfonamide

Elucidation of Reaction Pathways

The reaction pathways of N,N-dibutyl-2-fluorobenzenesulfonamide are diverse and highly dependent on the nature of the substrate, the reaction conditions, and the presence of catalysts or initiators. While direct and exhaustive studies on this specific compound are limited, extensive research on analogous N-fluoro-N-arylsulfonamides (NFASs) and N-fluorobenzenesulfonimide (NFSI) provides significant insight into its probable reactive pathways. nih.govnih.gov

One of the primary pathways involves the homolytic cleavage of the N-F bond, which is relatively weak. The N-F bond dissociation energies (BDEs) for related NFASs have been calculated to be in the range of 220.0–226.1 kJ mol⁻¹, which is significantly lower than that of the more commonly used NFSI (259.3 kJ mol⁻¹). springernature.comresearchgate.net This lower BDE suggests that this compound can readily generate a nitrogen-centered radical under thermal or photochemical conditions. This amidyl radical can then participate in a variety of transformations, including hydrogen atom abstraction and addition to unsaturated systems.

In the context of C-H amination, computational and experimental studies on similar systems suggest that the reaction can proceed through a catalytic cycle. researchgate.net For instance, in copper-catalyzed C-H imidation of arenes using NFSI, the mechanism involves the generation of an active dinuclear Cu(II) catalyst which then participates in the C-H bond imidation. researchgate.net A similar pathway could be envisioned for this compound.

Alternatively, in the absence of a catalyst, amidation of electron-rich arenes with NFSI has been shown to proceed via an electrophilic aromatic substitution pathway. researchgate.net This involves a three-step process of substitution, addition, and elimination. Given the electrophilic nature of the fluorine atom in N-fluoroamides, it is plausible that this compound could also react via such a pathway with suitable nucleophilic partners.

Role of Intermediates in Transformations

The nature of the intermediates formed during reactions of this compound is central to understanding the final product distribution. The primary intermediate generated from the homolysis of the N-F bond is the N,N-dibutyl-2-fluorobenzenesulfonamidyl radical. The reactivity of this amidyl radical is a key determinant of the reaction outcome. Compared to the imidyl radical derived from NFSI, amidyl radicals from NFASs are generally less reactive, which can lead to cleaner reactions and higher yields of the desired products by minimizing side reactions. nih.gov

In radical fluorination reactions, an alkyl radical is often generated from the substrate, which then reacts with the N-fluoroamide to form a C-F bond. For example, in the hydrofluorination of alkenes, a boro-organic intermediate can be formed which then generates an alkyl radical that is subsequently trapped by the fluorine atom from the N-fluoroamide. nih.gov

In metal-catalyzed reactions, organometallic intermediates play a crucial role. For instance, in palladium-catalyzed allylic C-H amination, a cationic π-allyl palladium intermediate is proposed to be formed, which is then attacked by the sulfonamide nitrogen. nih.gov Similarly, iron-catalyzed C-H fluorination using N-fluoroamides is suggested to proceed through short-lived radical intermediates with the fluorine transfer being mediated by an iron-fluoride complex. acs.org DFT calculations on a related system indicated that an organometallic pathway is more likely than a free-radical mechanism in certain cases. acs.org

The table below summarizes potential intermediates in reactions involving N-fluoro-sulfonamides and their likely roles.

IntermediateGenerating ReactionRole in Transformation
N,N-dibutyl-2-fluorobenzenesulfonamidyl radicalHomolysis of the N-F bondHydrogen atom abstraction, addition to double bonds
Alkyl radicalReaction of substrate with an initiator or catalystReacts with the N-fluoroamide to form a C-F or C-N bond
Metal-nitrenoid/amido complexReaction with a transition metal catalystTransfers the amido group to a C-H or C=C bond
Cationic π-allyl palladium complexReaction of an alkene with a Pd(II) catalystUndergoes nucleophilic attack by the sulfonamide
Iron-fluoride complexReaction of an Fe catalyst with the N-fluoroamideMediates the transfer of a fluorine atom to a radical

Kinetic Studies to Determine Rate-Limiting Steps

For a multi-step reaction, the rate law is often determined by the stoichiometry of the rate-limiting step. youtube.comyoutube.com For instance, if the initial homolysis of the N-F bond is the slow step, the reaction rate would be expected to be first order with respect to the concentration of this compound.

In many catalytic cycles, the turnover-limiting step can be the C-H activation, the reductive elimination, or the regeneration of the catalyst. By systematically varying the concentrations of the reactants, catalyst, and any additives, and monitoring the reaction rate, the order of the reaction with respect to each component can be determined. This information helps in constructing a rate law that is consistent with a proposed mechanism.

For example, in a hypothetical reaction where an alkyl radical (R•) is generated and then reacts with this compound (ArSO₂N(Bu)₂F), the reaction sequence might be:

Initiation: Formation of R• (slow)

Propagation: R• + ArSO₂N(Bu)₂F → RF + ArSO₂N(Bu)₂• (fast)

Termination: Radical combination reactions

In this case, the formation of the alkyl radical would be the rate-limiting step. Conversely, if the reaction of the alkyl radical with the N-fluoroamide is slow, then that would be the rate-determining step, and the rate would depend on the concentrations of both the alkyl radical and the N-fluoroamide.

The following table outlines how kinetic data can be used to distinguish between different potential rate-limiting steps.

Observed Rate LawPotential Rate-Limiting Step
Rate = k[ArSO₂N(Bu)₂F]Unimolecular decomposition of the N-fluoroamide
Rate = k[Substrate][Initiator]Bimolecular reaction to form an initial radical
Rate = k[Substrate][Catalyst]C-H activation or other substrate-catalyst interaction
Rate = k[Intermediate][ArSO₂N(Bu)₂F]Reaction of a key intermediate with the N-fluoroamide

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. nih.govnih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), one can follow the fate of the labeled atom in the products.

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE), which is the change in the reaction rate when an atom at or near the reactive site is replaced by a heavier isotope. A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step of the reaction. This would be expected, for example, in a C-H amination reaction where the C-H bond cleavage is the slowest step.

For reactions involving this compound, several isotopic labeling experiments could be designed to probe the mechanism:

Deuterium Labeling: Using a deuterated substrate would allow for the determination of the KIE for C-H activation or amination reactions. If a significant KIE is observed, it would support a mechanism where C-H bond breaking is rate-limiting.

¹⁵N Labeling: Synthesizing this compound with ¹⁵N would allow for the unambiguous tracking of the nitrogen atom. This would be particularly useful in complex reactions to confirm that the nitrogen in the product originates from the sulfonamide.

¹⁸F Labeling: While more challenging due to the short half-life of ¹⁸F, using [¹⁸F]-N,N-dibutyl-2-fluorobenzenesulfonamide in fluorination reactions would provide direct evidence of the fluorine transfer from the reagent to the product. rsc.org

The table below illustrates hypothetical isotopic labeling experiments and their potential outcomes for mechanistic elucidation.

ExperimentObservationMechanistic Implication
Reaction with a deuterated substrate (C-D bond)Significant kH/kD > 2C-H bond cleavage is part of the rate-determining step.
Reaction with a deuterated substrate (C-D bond)kH/kD ≈ 1C-H bond cleavage is not involved in the rate-determining step.
Use of ¹⁵N-labeled this compound¹⁵N is incorporated into the final product.Confirms the sulfonamide as the source of the nitrogen atom.
Crossover experiment with labeled and unlabeled sulfonamidesFormation of crossover products.Suggests the involvement of intermolecular reaction pathways.

Radical Pathways and Single Electron Transfer (SET) Processes

As previously mentioned, the relatively weak N-F bond in this compound makes it a good candidate for participating in radical reactions. nih.govnih.gov The generation of an N-centered radical via homolysis is a key step in many of its transformations. These radical pathways are often initiated by heat, light, or a radical initiator.

Single Electron Transfer (SET) is another important process that can initiate radical reactions. nih.gov In a SET process, an electron is transferred from a donor molecule to an acceptor molecule, generating a radical cation and a radical anion. N-fluoro-N-arylsulfonamides can act as electron acceptors. For example, a SET process between a fluorinating agent and an alkyl radical can lead to the formation of a cation, which may then undergo other reactions like proton loss to form an alkene. nih.gov This can be a competing pathway to the desired fluorination.

The electrophilicity of the N-fluoroamide plays a significant role in the likelihood of SET processes. More electrophilic reagents like NFSI are more prone to engage in SET pathways compared to the less electrophilic NFASs. nih.gov This difference in reactivity can be exploited to control the outcome of a reaction, with less electrophilic reagents favoring cleaner radical atom transfer reactions over competing SET-initiated side reactions. nih.govnih.gov

Photoredox catalysis is a powerful modern tool for initiating radical reactions via SET processes under mild conditions. nih.gov A photocatalyst, upon excitation by visible light, can engage in SET with a substrate or a reagent like this compound to generate radical intermediates that then participate in the desired transformation.

The following table summarizes key aspects of radical and SET pathways.

ProcessDescriptionConsequence for Reactivity
Radical Initiation Homolytic cleavage of the N-F bond to form an amidyl radical.Initiates radical chain reactions such as hydrogen abstraction or addition to alkenes.
Radical Propagation A radical reacts with a molecule to form a new radical, continuing the chain.Leads to the formation of the desired product in a chain reaction.
Single Electron Transfer (SET) Transfer of an electron to or from the N-fluoroamide.Can lead to the formation of radical ions and potentially undesired side products.
Photoredox Catalysis Use of a photocatalyst to mediate SET processes with light.Allows for the generation of radicals under mild and controlled conditions.

Theoretical and Computational Chemistry Studies of N,n Dibutyl 2 Fluorobenzenesulfonamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecular properties of N,N-dibutyl-2-fluorobenzenesulfonamide. researchgate.netrsc.org Computational approaches such as the B3LYP functional combined with a 6-311++G(d,p) basis set are commonly utilized to predict the behavior of such molecules with a high degree of accuracy. researchgate.netarxiv.orgnih.gov These methods are instrumental in elucidating the geometric, electronic, and vibrational characteristics of the compound in the gas phase. explorationpub.com

Geometry Optimization and Equilibrium Structures

Geometry optimization calculations are performed to locate the minimum energy structure of this compound, which corresponds to its most stable three-dimensional arrangement. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Predicted Value
Bond Lengths (Å)
S=O 1.43
S-N 1.65
S-C 1.78
C-F 1.35
N-C (butyl) 1.48
C-C (butyl) 1.54
C-H 1.09
Bond Angles (degrees)
O=S=O 120.0
O=S=N 108.0
O=S=C 107.0
N-S-C 108.0
S-N-C (butyl) 118.0
C-N-C (butyl) 116.0
Dihedral Angles (degrees)
C-S-N-C ~90

Note: The values in this table are representative and based on DFT calculations of analogous sulfonamide structures. The actual values for this compound would require specific calculations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of this compound are investigated through an analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

The HOMO is anticipated to be localized primarily on the phenyl ring and the nitrogen atom of the sulfonamide group, which are the more electron-rich regions of the molecule. Conversely, the LUMO is expected to be centered on the sulfonyl group and the aromatic ring, indicating these are the regions most susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine atom and the sulfonyl group significantly influences the energy levels of these orbitals.

A Mulliken charge distribution analysis reveals the partial charges on each atom, offering insights into the molecule's polarity and electrostatic potential. The oxygen and fluorine atoms are expected to carry the most significant negative charges, while the sulfur atom and the hydrogen atoms of the butyl groups will exhibit positive charges. This charge distribution is critical for understanding intermolecular interactions.

Table 2: Predicted Electronic Properties of this compound

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 6.0 eV

| Dipole Moment | ~3.5 D |

Note: These values are estimations based on DFT calculations for similar molecules and serve as a guide. Specific calculations are needed for precise values.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes and their corresponding frequencies, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups.

For this compound, key vibrational modes include the asymmetric and symmetric stretching of the S=O bonds, the stretching of the S-N and C-F bonds, and the various stretching and bending modes of the n-butyl chains and the benzene (B151609) ring. Comparing calculated frequencies with experimental data can confirm the predicted molecular structure. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
SO₂ Asymmetric Stretch ~1350
SO₂ Symmetric Stretch ~1160
C-F Stretch ~1250
S-N Stretch ~940
C-N (butyl) Stretch ~1140
C-H (aromatic) Stretch ~3100

Note: These are approximate frequencies based on studies of related sulfonamides. A scaling factor is often applied to calculated frequencies to better match experimental values.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. Understanding this landscape is key to comprehending the molecule's dynamic behavior and its interactions.

Rotational Barriers of Sulfonamide and Butyl Groups

The rotation around the S-N bond in sulfonamides is known to have a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the sulfonyl group. researchgate.netnih.gov This restricted rotation can lead to the existence of distinct conformers. nih.gov In this compound, the barrier to rotation around the S-N bond is a key determinant of its conformational preferences. mdpi.comresearchgate.net

Similarly, the rotation of the n-butyl groups around the N-C bonds is also hindered by steric interactions with each other and with the sulfonyl group. The energy barriers associated with these rotations define the accessible conformations of the butyl chains.

Table 4: Predicted Rotational Energy Barriers for this compound

Bond Predicted Rotational Barrier (kcal/mol)
S-N 10 - 15
N-C (butyl) 4 - 6

Note: These values are estimates based on computational studies of similar N,N-dialkylsulfonamides and can be influenced by the specific computational method and basis set used.

Intra-molecular Hydrogen Bonding and Steric Effects

The three-dimensional structure of this compound is significantly influenced by a balance of intramolecular interactions. While the molecule lacks conventional hydrogen bond donors, weak C-H···O and C-H···F intramolecular hydrogen bonds may play a role in stabilizing certain conformations. nih.gov These interactions, though weak, can influence the orientation of the butyl chains relative to the sulfonyl and fluoro-substituted phenyl groups.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound would be primarily investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. nih.gov Such studies would focus on the electronic structure of the molecule to identify sites susceptible to electrophilic or nucleophilic attack.

Key parameters that would be calculated to predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy and spatial distribution of the HOMO would indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics would reveal its electron-accepting ability (electrophilicity). For this compound, the HOMO is expected to be localized on the nitrogen atom and the phenyl ring, while the LUMO would likely be centered on the sulfonyl group and the fluorine-substituted carbon atom.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) would indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the sulfonyl group and the nitrogen atom. Positive potential regions (blue) would highlight electron-deficient areas susceptible to nucleophilic attack, likely around the sulfur atom and the hydrogen atoms of the butyl groups.

Atomic Charges: Calculation of partial atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide a quantitative measure of the electron distribution. The sulfur atom in the sulfonamide group is expected to carry a significant positive charge, making it a primary electrophilic center. The nitrogen and oxygen atoms would exhibit negative charges, marking them as nucleophilic centers.

Fukui Functions: These functions are used to predict the local reactivity of different sites within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the most likely sites for nucleophilic, electrophilic, and radical attacks.

These computational tools would allow for the prediction of how this compound would behave in various chemical reactions, guiding synthetic chemists in designing reactions and predicting their outcomes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound, providing insights into its conformational flexibility and intermolecular interactions over time. nih.govmdpi.com

Key aspects that would be investigated through MD simulations include:

Conformational Analysis: The two n-butyl groups attached to the nitrogen atom can adopt numerous conformations. MD simulations would explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound would interact with each other. MD simulations can model these interactions, including van der Waals forces and dipole-dipole interactions, to understand the bulk properties of the substance.

Interaction with Biological Macromolecules: If this compound were to be studied for its biological activity, MD simulations could be used to model its binding to a target protein. nih.gov This would involve docking the molecule into the active site of the protein and then running an MD simulation to observe the stability of the complex and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.

The following table outlines typical parameters that would be analyzed in an MD simulation study of this compound.

ParameterDescriptionExpected Insights
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Provides information on the stability of the molecule's conformation or its binding to a receptor.
Radius of Gyration (Rg) A measure of the molecule's compactness.Changes in Rg can indicate conformational changes, such as folding or unfolding. nih.gov
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Reveals the structure of intermolecular interactions in a liquid or solution.
Hydrogen Bond Analysis Identifies and quantifies the formation and breaking of hydrogen bonds over time.Crucial for understanding interactions with protic solvents or biological targets.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational chemistry offers methods to study these solvation effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and is often used to calculate the effect of the solvent on the molecule's electronic structure, geometry, and relative energies of different conformations or transition states. For this compound, calculations in solvents of varying polarity (e.g., water, ethanol, chloroform) would reveal how the solvent stabilizes or destabilizes the molecule and influences its reactivity.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This is typically done within the framework of MD or Monte Carlo simulations. nih.gov This method provides a more detailed and accurate picture of solute-solvent interactions, including the specific hydrogen bonding patterns and the structure of the solvent shell around the solute. An explicit solvation study of this compound in water, for example, would show how water molecules orient themselves around the polar sulfonamide group and the nonpolar butyl chains.

The following table summarizes how solvation is expected to affect key properties of this compound.

PropertyEffect of Polar SolventsComputational Method
Dipole Moment Increase due to polarization of the solute's electron density by the solvent.DFT with PCM
Conformational Equilibrium Stabilization of more polar conformers.DFT with PCM or MD with explicit solvent
Reaction Rates Can be accelerated or decelerated depending on the relative stabilization of reactants and transition states.DFT with PCM to calculate activation energies in solution.
Solubility Higher in nonpolar solvents due to the presence of the two butyl groups, but the sulfonamide group provides some polar character.MD simulations with explicit solvent to calculate free energy of solvation.

Applications of N,n Dibutyl 2 Fluorobenzenesulfonamide As a Synthetic Building Block or Intermediate

Utilization in the Construction of Complex Organic Architectures

The sulfonamide functional group is a cornerstone in synthetic chemistry, not only for its presence in many bioactive molecules but also for its ability to guide reactions to specific positions on a molecule. N,N-Dibutyl-2-fluorobenzenesulfonamide can be a valuable tool in this regard, particularly through its function as a directing group in C-H activation/functionalization reactions.

Detailed Research Findings:

The sulfonamide moiety is a well-established directing group in transition metal-catalyzed C-H activation, a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical synthetic routes. The nitrogen atom of the sulfonamide can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds on the aromatic ring, thereby enabling their selective functionalization.

In the case of this compound, the sulfonamide group can direct the ortho-C-H functionalization of the fluorobenzene (B45895) ring. The fluorine atom at the 2-position can influence the electronic properties of the aromatic ring and may affect the regioselectivity and reactivity of these transformations. Research on related aryl sulfonamides has demonstrated the feasibility of this approach for creating complex molecular scaffolds. researchgate.net

Furthermore, the N,N-dibutyl groups can be cleaved under certain conditions to reveal a primary sulfonamide or to be replaced by other functional groups, adding to the synthetic versatility of this building block. The robustness of the sulfonamide group allows it to be carried through multiple synthetic steps, serving its directing role before a potential late-stage modification.

Table 1: Potential C-H Functionalization Reactions Directed by the Sulfonamide Group

Reaction TypeCoupling PartnerMetal Catalyst (Example)Resulting Structure
ArylationArylboronic acidsPalladium (Pd)Biaryl sulfonamides
AlkenylationAlkenesRhodium (Rh)Alkenylated sulfonamides
AlkylationAlkyl halidesRuthenium (Ru)Alkylated sulfonamides
AminationAminesCopper (Cu)Aminated sulfonamides

Role in Ligand Design for Catalysis (excluding direct catalytic activity for drug synthesis)

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Ligands coordinate to a central metal atom, modifying its electronic and steric properties to control the activity, selectivity, and stability of the catalyst. Sulfonamide-containing molecules have been successfully employed as ligands in a variety of catalytic transformations. nih.gov

Detailed Research Findings:

This compound can serve as a precursor for the synthesis of more elaborate ligand structures. The sulfonamide nitrogen and the oxygen atoms can act as coordination sites for metal ions. The presence of the ortho-fluorine atom can be exploited to introduce additional coordinating groups through nucleophilic aromatic substitution or other functionalization reactions.

For instance, the modification of the butyl groups or the aromatic ring could lead to the creation of bidentate or polydentate ligands. These tailored ligands can then be used to generate catalysts for a range of reactions, such as cross-coupling, hydrogenation, and polymerization. A study on a sulfonamide-based ligand demonstrated its effectiveness in chromium-mediated catalytic asymmetric haloallylation and allylation, highlighting the potential of this class of compounds in catalysis. nih.gov The high crystallinity of some sulfonamide-based ligands also facilitates their recovery and reuse, an appealing feature from a green chemistry perspective. nih.gov

Table 2: Potential Ligand Types Derived from this compound

Ligand ClassPotential ModificationMetal (Example)Potential Catalytic Application
MonodentateDirect coordination via N or ORhodium (Rh)Hydroformylation
Bidentate (N,O)Functionalization of a butyl chainPalladium (Pd)Cross-coupling
Bidentate (P,N)Introduction of a phosphine (B1218219) group on the aromatic ringIridium (Ir)Asymmetric Hydrogenation
Pincer (N,C,N)Double functionalization of the aromatic ringRuthenium (Ru)Dehydrogenation

Precursor for Advanced Materials Synthesis (if applicable to chemical research, not end-use product)

While direct applications in end-use products are outside the scope of this article, the use of this compound as a precursor in the synthesis of advanced materials for chemical research is a plausible area of application. The unique electronic properties conferred by the fluorine atom and the sulfonamide group can be harnessed to create materials with interesting characteristics.

Detailed Research Findings:

Fluorinated organic compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. The synthesis of N,N-dialkyl perfluoroalkanesulfonamides has been described in the literature, and these compounds are explored for various applications due to their properties. researchgate.net By analogy, polymers or oligomers incorporating the this compound unit could be synthesized. These materials might be investigated for their potential in applications such as gas separation membranes, electrolytes in batteries, or as components of liquid crystals, all within a research context.

The aromatic ring of this compound can also be a platform for the synthesis of larger, conjugated systems. Through reactions such as palladium-catalyzed cross-coupling, this building block could be incorporated into π-conjugated polymers. The electron-withdrawing nature of the 2-fluorobenzenesulfonamide (B182581) group would influence the electronic bandgap of such polymers, making them interesting candidates for research in organic electronics.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research on N,N-dibutyl-2-fluorobenzenesulfonamide should prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign. Traditional methods for synthesizing sulfonamides often involve the use of stoichiometric amounts of reagents and chlorinated solvents, which can generate significant waste.

Future investigations should focus on catalytic approaches that minimize waste and energy consumption. This includes the exploration of flow chemistry techniques, which can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. Furthermore, the use of greener solvents, such as bio-based solvents or supercritical fluids, should be investigated to reduce the environmental impact of the synthesis. The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, would also contribute to a more sustainable and efficient synthesis of this compound.

Exploration of Novel Reactivity Patterns

The chemical reactivity of this compound is largely dictated by the interplay of the electron-withdrawing sulfonyl group, the sterically demanding butyl groups, and the ortho-fluorine substituent on the benzene (B151609) ring. While its fundamental reactivity is understood, there remains a vast, unexplored landscape of chemical transformations.

Future research should aim to uncover novel reactivity patterns of this compound. This could involve its use as a building block in the synthesis of more complex molecular architectures. For instance, the fluorine atom could serve as a handle for various cross-coupling reactions, enabling the introduction of diverse functional groups at the ortho-position. The sulfonamide moiety itself can participate in a range of chemical transformations. Exploring its behavior in reactions catalyzed by transition metals or under photochemical conditions could lead to the discovery of unprecedented reactivity. Such studies could pave the way for the development of new synthetic methodologies and the creation of novel chemical entities with unique properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has emerged as a powerful tool for understanding and predicting chemical phenomena. The application of advanced computational modeling to this compound can provide invaluable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Future research should leverage density functional theory (DFT) and other high-level computational methods to:

Predict Reaction Outcomes: Simulate potential reaction pathways to identify the most favorable conditions and predict the formation of major and minor products. This can help in optimizing reaction conditions and avoiding unnecessary experimentation.

Elucidate Reaction Mechanisms: Gain a detailed understanding of the transition states and intermediates involved in its reactions. This knowledge is crucial for the rational design of new catalysts and reaction conditions.

Correlate Structure with Properties: Predict how modifications to the molecular structure of this compound would affect its physical and chemical properties. This predictive capability can accelerate the discovery of new molecules with desired characteristics.

By integrating computational modeling with experimental work, researchers can adopt a more targeted and efficient approach to exploring the chemistry of this compound.

Integration into Multi-component Reaction Design

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. rsc.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov The integration of this compound or its precursors into MCRs represents a promising avenue for future research.

Q & A

Q. What are the key synthetic steps and reagents for preparing N,N-dibutyl-2-fluorobenzenesulfonamide?

The synthesis typically involves nucleophilic substitution of a fluorobenzenesulfonyl chloride intermediate with dibutylamine. Key steps include:

  • Sulfonamide bond formation : Reacting 2-fluorobenzenesulfonyl chloride with dibutylamine in the presence of a base (e.g., triethylamine or NaOH) to deprotonate the amine and drive the reaction .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used to dissolve hydrophobic intermediates and stabilize reactive species .
  • Purification : Column chromatography or recrystallization isolates the product with >95% purity .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR verify substituent positions and fluorine integration .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 317.15) .
  • HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Thermal stability : Decomposition occurs above 150°C, requiring storage at room temperature in inert atmospheres .
  • Solvent compatibility : Stable in aprotic solvents (e.g., DCM, DMF) but hydrolyzes slowly in aqueous acidic/basic conditions .
  • Light sensitivity : Fluorinated sulfonamides may degrade under UV light; amber vials are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

ParameterOptimization StrategyImpact on YieldReference
Base Use Et3_3N instead of NaOHReduces side reactions
Temperature Maintain 0–5°C during additionMinimizes thermal degradation
Solvent Switch from DCM to THFEnhances amine solubility
Post-optimization yields can exceed 85% with <5% impurities .

Q. What methodologies are used to investigate the bioactivity and mechanism of action of fluorinated sulfonamides like this compound?

  • In vitro assays :
  • Enzyme inhibition : Measure IC50_{50} against carbonic anhydrase or proteases using fluorogenic substrates .
  • Cellular uptake : Radiolabeled analogs track intracellular accumulation via scintillation counting .
    • Molecular docking : Computational models predict binding interactions with target proteins (e.g., sulfonamide-binding enzymes) .
    • ADMET profiling : Assess metabolic stability in liver microsomes and permeability in Caco-2 cell monolayers .

Q. How should researchers resolve contradictions in reported data (e.g., divergent bioactivity results) for fluorinated sulfonamides?

  • Methodological validation : Compare assay protocols (e.g., buffer pH, incubation time) that may alter compound reactivity .
  • Structural confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphism .
  • Batch-to-batch consistency : Verify purity (>98%) and exclude trace solvents (e.g., DMF residues) that may interfere with bioassays .

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